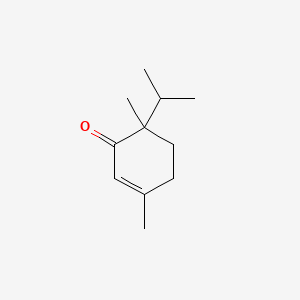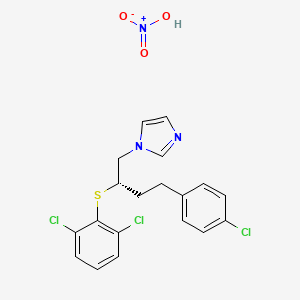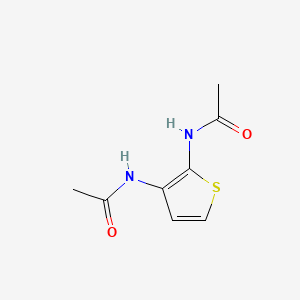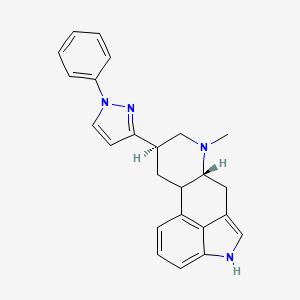
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of an acetamide group, a chlorophenoxy group, and a diazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the Diazepine Ring: The hexahydro-4-methyl-1H-1,4-diazepine ring is introduced through a cyclization reaction involving suitable precursors.
Coupling Reaction: The chlorophenoxy intermediate is then coupled with the diazepine ring-containing intermediate under specific conditions to form the final product.
Formation of the Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazepine ring or the acetamide group.
Reduction: Reduction reactions could target the chlorophenoxy group or the diazepine ring.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, 2-(4-bromophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride
- Acetamide, 2-(4-fluorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride
Uniqueness
The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(3-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)propyl)-, dihydrochloride lies in its specific substitution pattern and the presence of the chlorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
87576-01-0 |
|---|---|
Fórmula molecular |
C17H28Cl3N3O2 |
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C17H26ClN3O2.2ClH/c1-20-9-3-11-21(13-12-20)10-2-8-19-17(22)14-23-16-6-4-15(18)5-7-16;;/h4-7H,2-3,8-14H2,1H3,(H,19,22);2*1H |
Clave InChI |
ABZOUFGQKZQAPC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




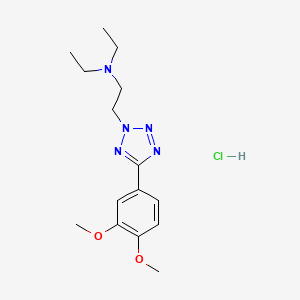


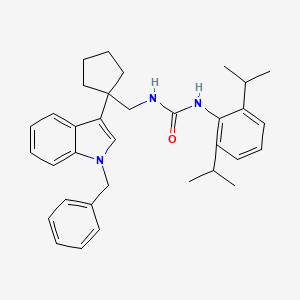

![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
